![molecular formula C25H20FN5O2S B2476665 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 946309-26-8](/img/structure/B2476665.png)
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20FN5O2S and its molecular weight is 473.53. The purity is usually 95%.
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Scientific Research Applications
- The compound has been investigated for its antifungal properties. Specifically, it has shown promising activity against the sterol 14-demethylase enzyme (NfCYP51) in the brain-eating amoeba Naegleria fowleri . This research aims to address the unmet medical need for drugs targeting brain infections caused by this pathogen.
- A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives, including related compounds, have been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and their inhibitory effects on the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells .
- For instance, a guest molecule derived from the compound, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2), has been used to create inclusion complexes with β-cyclodextrin. These complexes exhibit acid-base-regulated behavior, making them suitable for applications in smart windows, sensors, and bionic manufacturing .
- Researchers have synthesized analogues of the compound and evaluated their efficacy. Some analogues, such as S-8b and S-9b, showed improved activity and brain penetration, making them candidates for treating primary amoebic meningoencephalitis .
Antifungal Activity
Prostate Cancer Research
Smart Materials and Responsive Systems
Drug Development for Parasitic Infections
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown. For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of cellular processes such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects against a variety of conditions, including viral infections, inflammation, cancer, hiv, oxidative stress, microbial infections, tubercular infections, diabetes, malaria, and conditions involving cholinesterase activity .
properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S/c1-33-19-6-4-5-17(13-19)28-23(32)15-34-25-30-29-24(31(25)18-11-9-16(26)10-12-18)21-14-27-22-8-3-2-7-20(21)22/h2-14,27H,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOODPYEZXJJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide |
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